molecular formula C12H16FN B15229138 3-(4-Fluoro-3-methylphenyl)piperidine

3-(4-Fluoro-3-methylphenyl)piperidine

Cat. No.: B15229138
M. Wt: 193.26 g/mol
InChI Key: OBUUFLQPEMEEJU-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylphenyl)piperidine (CAS: 1044765-41-4) is a synthetic piperidine derivative with the chemical formula C₁₂H₁₆FN. Its structure comprises a piperidine ring substituted at the 3-position with a 4-fluoro-3-methylphenyl group. This compound is of interest in medicinal chemistry due to the piperidine scaffold’s prevalence in bioactive molecules, particularly in central nervous system (CNS) therapeutics and enzyme inhibitors. The fluorine atom and methyl group on the phenyl ring may influence its electronic properties, lipophilicity, and binding interactions with biological targets .

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

3-(4-fluoro-3-methylphenyl)piperidine

InChI

InChI=1S/C12H16FN/c1-9-7-10(4-5-12(9)13)11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3

InChI Key

OBUUFLQPEMEEJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCCNC2)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(4-Fluoro-3-methylphenyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by influencing the electronic and steric properties of the molecule. This can lead to improved pharmacokinetic and pharmacodynamic profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperidine derivatives with aromatic substituents are widely studied. Key structural analogues include:

Compound Name Substituents on Piperidine Key Properties/Activities Reference IDs
3-(3-Hydroxyphenyl)-N-(n-propyl)piperidine 3-hydroxyphenyl, N-n-propyl IC₅₀ = 0.127 mM (H3R antagonism)
3-(Piperidin-4-ylmethoxy)pyridine 4-methoxy-pyridine substituent LSD1 inhibitor (e.g., compound 5, IC₅₀ ~nM range)
3-[(4-Fluorophenyl)carbonyl]piperidine 4-fluorophenyl carbonyl Synthetic intermediate; polar carbonyl group
[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol 4-fluorophenyl, 3-hydroxymethyl Chiral derivative; potential CNS activity
3-(Pyrazin-2-yl)-1H-indazole derivatives 2,6-difluorophenyl, piperidine Pim kinase inhibitor (IC₅₀ = 0.4–1.1 nM)
  • In contrast, 3-(3-hydroxyphenyl)-N-(n-propyl)piperidine () shows reduced H3R antagonism when bulky groups (e.g., phenyl or amide) are added, highlighting the sensitivity of activity to substituent bulk . 2,6-Difluorophenyl moieties () improve kinase inhibition due to fluorine’s electronegativity and spatial arrangement, suggesting that fluorine positioning critically impacts target affinity .

Structural Flexibility and Conformation

  • Crystal studies of piperidine vs. piperazine derivatives () reveal that chair conformations of the piperidine ring and substituent bulk (e.g., cyclopentene groups) influence molecular packing and intermolecular interactions. The 4-fluoro-3-methylphenyl group’s steric bulk may similarly affect the target compound’s crystallinity .

Biological Activity

3-(4-Fluoro-3-methylphenyl)piperidine is a fluorinated derivative of piperidine that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This compound's unique structure, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, enhances its metabolic stability and binding affinity to various biological targets. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is depicted below:

C12H14FN\text{C}_{12}\text{H}_{14}\text{F}\text{N}

This structure includes:

  • A piperidine ring
  • A fluorinated aromatic system with a methyl substituent

The introduction of fluorine alters the electronic properties of the compound, which can significantly impact its biological interactions and therapeutic potential.

Research indicates that this compound interacts with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, which may lead to improved pharmacokinetic and pharmacodynamic profiles. Its mechanism typically involves:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, contributing to its anti-inflammatory and analgesic effects.
  • Receptor Binding : Interaction with various receptors can modulate physiological responses, making it a candidate for therapeutic applications.

Pharmacokinetics

Pharmacokinetic studies reveal important metrics for this compound:

  • Clearance Rate : The compound exhibits a moderate clearance rate, suggesting a favorable balance between efficacy and safety.
  • Bioavailability : Studies indicate sufficient oral bioavailability, which is crucial for therapeutic use.
  • Metabolic Stability : The presence of fluorine contributes to enhanced metabolic stability compared to non-fluorinated analogs .

Therapeutic Applications

The biological activity of this compound suggests several potential therapeutic applications:

Table 1: Potential Therapeutic Applications

ApplicationDescription
Anti-inflammatoryInhibits enzymes involved in inflammatory pathways.
AnalgesicModulates pain perception through receptor interaction.
AntimalarialShows promise in inhibiting Plasmodium species in preliminary studies .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models.
  • Receptor Binding Affinity : A study assessed its binding affinity to various receptors, showing significant interactions with serotonin receptors, which could be beneficial for mood disorders.
  • Antimalarial Activity : Preliminary findings from in vivo studies indicated that this compound exhibits potent activity against Plasmodium falciparum, with effective dose levels leading to significant reductions in parasitemia .

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